

In Vitro Characterization of Rosiptor's Enzymatic Activity: A Technical Guide

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Compound of Interest

Compound Name: *Rosiptor*

Cat. No.: *B610560*

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VANCOUVER, British Columbia – This technical guide provides an in-depth analysis of the in vitro enzymatic characterization of **Rosiptor** (AQX-1125), an allosteric activator of the SH2 domain-containing inositol 5'-phosphatase 1 (SHIP1). This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular pharmacology of this compound.

Rosiptor was developed as a potential anti-inflammatory agent.^[1] Its mechanism of action is centered on the activation of SHIP1, a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.^{[2][3]} By enhancing SHIP1's phosphatase activity, **Rosiptor** aims to reduce the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in inflammatory cell signaling.

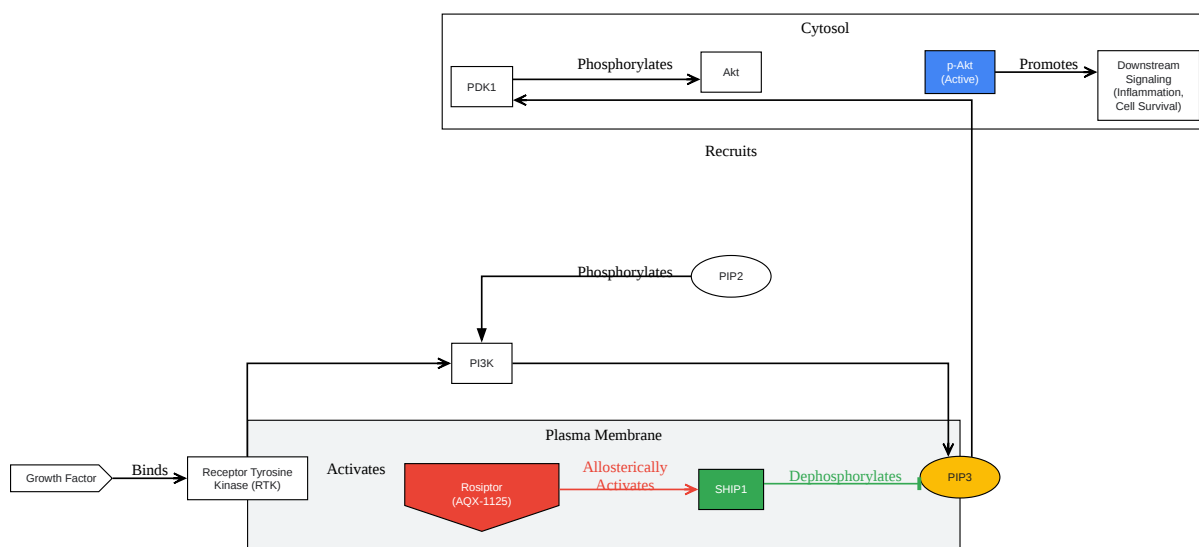
Quantitative Data Summary

The in vitro efficacy of **Rosiptor** as a SHIP1 activator has been quantified across several key parameters. The following table summarizes the available data for easy comparison.

Parameter	Value	Assay Type	Source
SHIP1 Catalytic Activity Increase	~28% at 100 μ M	Enzymatic Assay (Malachite Green)	[4]
~20% at 300 μ M	Enzymatic Assay (Malachite Green)	[5]	
kcat/KM Ratio Increase	~1.118-fold	Enzymatic Kinetics	
Akt Phosphorylation Inhibition	Concentration-dependent decrease	Cellular Assay (Western Blot) in MOLT-4 cells (SHIP1-proficient)	
No effect	Cellular Assay (Western Blot) in Jurkat cells (SHIP1-deficient)		
Binding Affinity	Weak binding to SHIP1	Scintillation Proximity Assay	

Signaling Pathway

The PI3K/Akt signaling pathway is a critical cascade in cell survival, proliferation, and inflammatory responses. SHIP1 acts as a crucial negative regulator of this pathway. The following diagram illustrates the mechanism of action of **Rosiptor** within this pathway.



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Caption: **Rosiptor** activates SHIP1, enhancing the conversion of PIP3 to PIP2, thereby downregulating the PI3K/Akt signaling pathway.

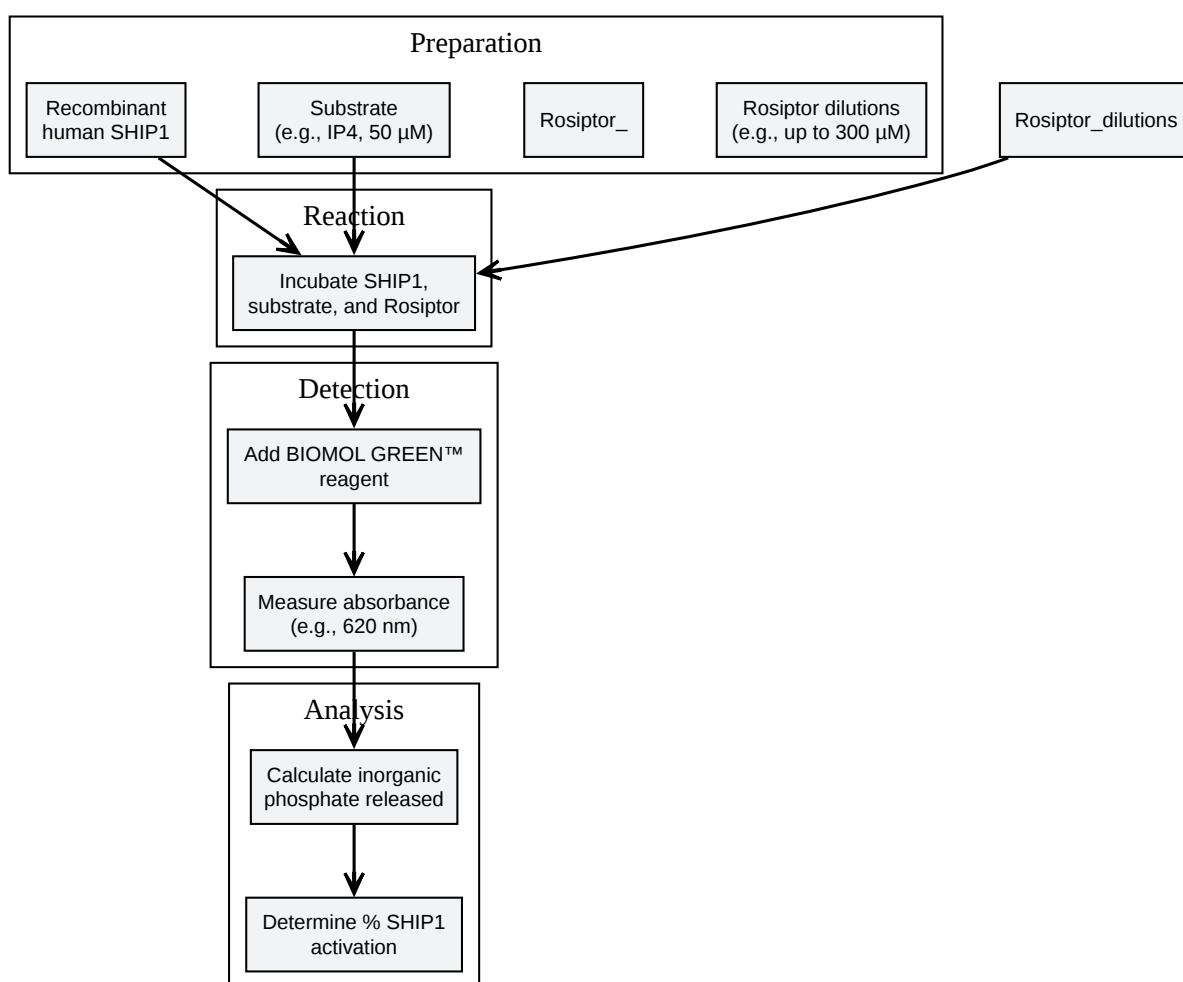
Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

SHIP1 Enzymatic Activity Assay (Malachite Green Assay)

This assay quantifies the phosphatase activity of SHIP1 by measuring the amount of inorganic phosphate released from its substrate.

Experimental Workflow:



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Caption: Workflow for determining SHIP1 enzymatic activity using a malachite green-based assay.

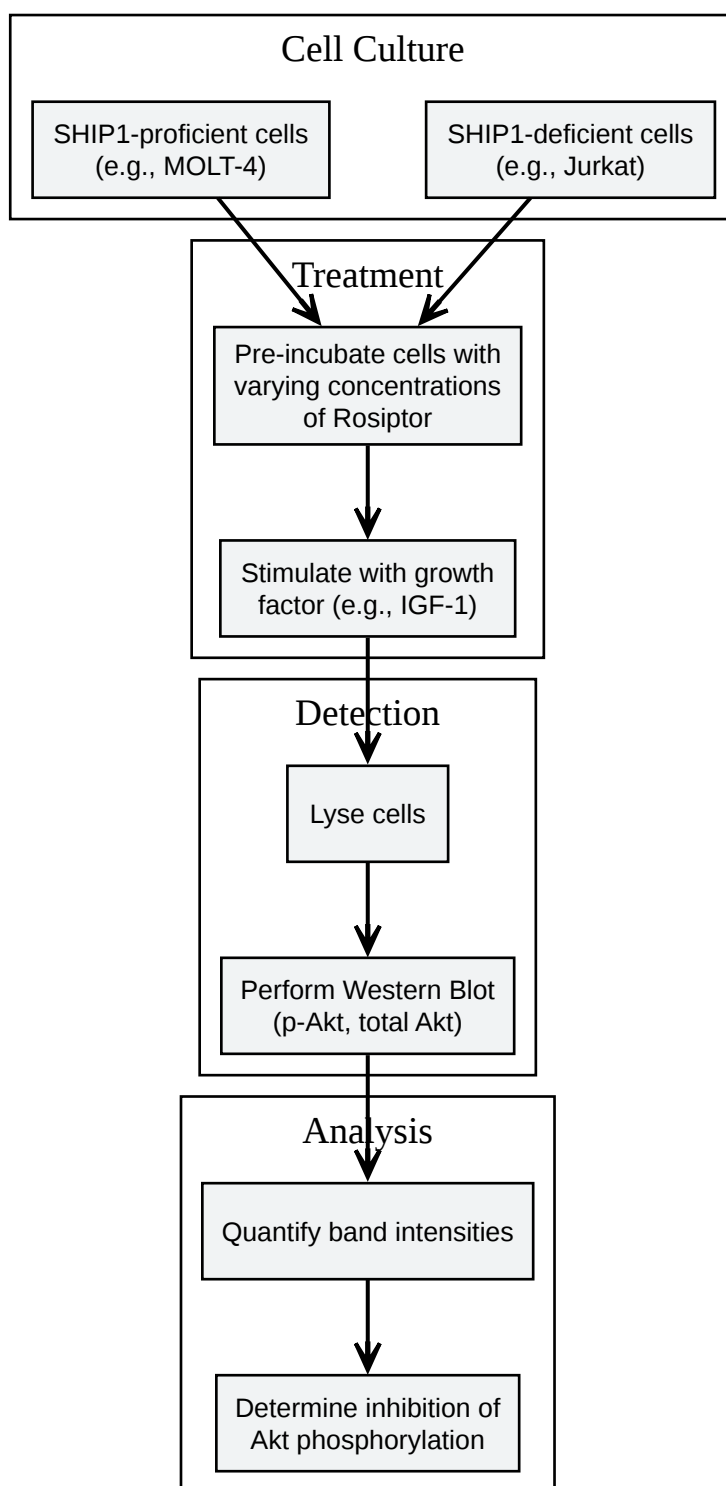
Methodology:

- Reagents:
 - Recombinant human SHIP1 enzyme (and SHIP1 Δ C2 mutant for control).
 - Substrate: 1,3,4,5-inositol–tetrakisphosphate (IP4) at a concentration of 50 μ M.
 - **Rosiptor** (AQX-1125) at various concentrations.
 - BIOMOL GREEN™ reagent for phosphate detection.
 - Assay buffer.
- Procedure: a. Recombinant SHIP1 enzyme is incubated with the IP4 substrate in the presence of varying concentrations of **Rosiptor** or vehicle control. b. The reaction is allowed to proceed for a defined period at a controlled temperature. c. The reaction is stopped, and the BIOMOL GREEN™ reagent is added. d. The amount of inorganic phosphate released is quantified by measuring the absorbance at a specific wavelength (typically around 620 nm). e. The percentage of SHIP1 activation is calculated by comparing the phosphate released in the presence of **Rosiptor** to the vehicle control.

Cellular Akt Phosphorylation Assay

This cell-based assay determines the functional consequence of SHIP1 activation by measuring the phosphorylation status of Akt, a downstream target in the PI3K pathway.

Experimental Workflow:



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Caption: Workflow for assessing the effect of **Rosiptor** on Akt phosphorylation in cells.

Methodology:

- Cell Lines:
 - SHIP1-proficient cell line (e.g., MOLT-4).
 - SHIP1-deficient cell line (e.g., Jurkat) as a negative control.
- Procedure: a. Cells are cultured to an appropriate density. b. Cells are pre-incubated with various concentrations of **Rosiptor** or vehicle control for a specified time (e.g., 30 minutes). c. Cells are then stimulated with a growth factor, such as Insulin-like Growth Factor 1 (IGF-1), to induce the PI3K/Akt pathway. d. Following stimulation, cells are lysed, and protein concentrations are determined. e. Cell lysates are subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated Akt (e.g., p-Akt S473) and total Akt (as a loading control). f. Band intensities are quantified to determine the effect of **Rosiptor** on Akt phosphorylation.

Conclusion

The in vitro characterization of **Rosiptor** demonstrates its activity as a modest allosteric activator of SHIP1. The provided data and protocols offer a framework for the continued investigation of SHIP1 activators and their potential therapeutic applications. Although clinical development of **Rosiptor** was discontinued due to a lack of efficacy in Phase 3 trials, the in vitro findings remain valuable for the scientific community exploring the modulation of the PI3K/Akt signaling pathway.

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